3-Phenyl-2-(phenylsulfonyl)-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline
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Overview
Description
2-(BENZENESULFONYL)-3-PHENYL-1H,2H,3H,5H,6H,10BH-IMIDAZO[4,3-A]ISOQUINOLINE is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This compound is characterized by the presence of a benzenesulfonyl group and a phenyl group attached to the imidazo[4,3-a]isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZENESULFONYL)-3-PHENYL-1H,2H,3H,5H,6H,10BH-IMIDAZO[4,3-A]ISOQUINOLINE typically involves multi-step reactions starting from readily available precursors. One common method involves the palladium-catalyzed coupling of ortho-bromoaryl ketones with terminal alkynes, followed by cyclization to form the isoquinoline core . Another approach includes the use of copper(I)-catalyzed tandem reactions involving 2-bromoaryl ketones, terminal alkynes, and acetonitrile . These reactions are often carried out under mild conditions and provide high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(BENZENESULFONYL)-3-PHENYL-1H,2H,3H,5H,6H,10BH-IMIDAZO[4,3-A]ISOQUINOLINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
2-(BENZENESULFONYL)-3-PHENYL-1H,2H,3H,5H,6H,10BH-IMIDAZO[4,3-A]ISOQUINOLINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(BENZENESULFONYL)-3-PHENYL-1H,2H,3H,5H,6H,10BH-IMIDAZO[4,3-A]ISOQUINOLINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A structural isomer of isoquinoline with similar chemical properties but different biological activities.
Benzimidazole: Another heterocyclic compound with a fused benzene and imidazole ring, known for its broad range of biological activities.
Uniqueness
2-(BENZENESULFONYL)-3-PHENYL-1H,2H,3H,5H,6H,10BH-IMIDAZO[4,3-A]ISOQUINOLINE is unique due to its specific substitution pattern and the presence of both benzenesulfonyl and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H22N2O2S |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-3-phenyl-3,5,6,10b-tetrahydro-1H-imidazo[5,1-a]isoquinoline |
InChI |
InChI=1S/C23H22N2O2S/c26-28(27,20-12-5-2-6-13-20)25-17-22-21-14-8-7-9-18(21)15-16-24(22)23(25)19-10-3-1-4-11-19/h1-14,22-23H,15-17H2 |
InChI Key |
KMUAPPVLJUNPNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(CN(C2C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)C5=CC=CC=C51 |
Origin of Product |
United States |
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